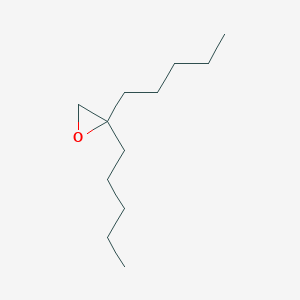![molecular formula C12H8N2O3 B14287310 Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- CAS No. 114333-43-6](/img/structure/B14287310.png)
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- is a complex organic compound that belongs to the class of phenols and oxadiazoles. This compound features a phenol group attached to a 1,3,4-oxadiazole ring, which is further substituted with a furan ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-furanyl hydrazine with phenyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating under reflux .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- undergoes various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt), potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Applications De Recherche Scientifique
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- can be compared with other similar compounds, such as:
Phenol, 2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-: Similar structure but with a thiophene ring instead of a furan ring.
Phenol, 2-[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]-: Contains a pyridine ring instead of a furan ring.
Phenol, 2-[5-(2-benzyl)-1,3,4-oxadiazol-2-yl]-: Features a benzyl group instead of a furan ring .
The uniqueness of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
114333-43-6 |
|---|---|
Formule moléculaire |
C12H8N2O3 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C12H8N2O3/c15-9-5-2-1-4-8(9)11-13-14-12(17-11)10-6-3-7-16-10/h1-7,15H |
Clé InChI |
BQAHLVUMITYRON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
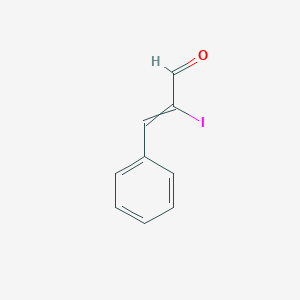

![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/structure/B14287248.png)
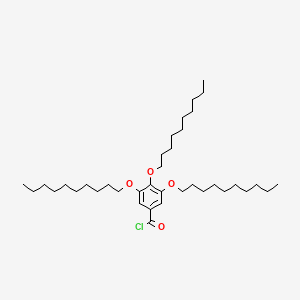
![4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl](/img/structure/B14287260.png)
![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)
![1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14287265.png)
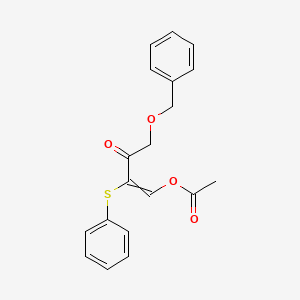
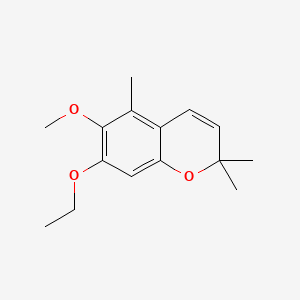
![(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde](/img/structure/B14287293.png)
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
